molecular formula C16H18ClNO6S2 B584214 rac Clopidogrel-d7 Hydrogen Sulfate CAS No. 1346598-07-9

rac Clopidogrel-d7 Hydrogen Sulfate

Cat. No. B584214
M. Wt: 426.934
InChI Key: FDEODCTUSIWGLK-ANHTTWOXSA-N
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Description

“rac Clopidogrel-d7 Hydrogen Sulfate” is a compound that falls under various categories such as aromatics, pharmaceutical standards, intermediates, fine chemicals, sulphur and selenium compounds, and stable isotopes . It’s an irreversible inhibitor of the P2Y12 receptor, which is responsible for initiating a secondary messenger cascade that ultimately causes platelet aggregation .


Molecular Structure Analysis

The molecular formula of “rac Clopidogrel-d7 Hydrogen Sulfate” is C16H11D7ClNO6S2 . Unfortunately, the specific details about its molecular structure are not available from the search results.


Chemical Reactions Analysis

A selective transformation of clopidogrel hydrogen sulfate (CLP) by reactive halogen species (HOX) generated from peroxymonosulfate (PMS) and sodium halide (NaX) has been described . This reaction resulted in four different degradation products. Three products were halogenated at C-2 on the thiophene ring and have concomitant functional transformation, such as N-oxide in the piperidine group .

Safety And Hazards

Clopidogrel, the active metabolite of “rac Clopidogrel-d7 Hydrogen Sulfate”, can cause severe skin burns and eye damage. It’s also toxic to aquatic life with long-lasting effects . Adverse effects associated with therapeutic use include gastrointestinal bleeding, gastrointestinal disturbances, nausea, diarrhea, bleeding, discoloration of skin, fever, pain, swelling, dizziness, and difficulty breathing .

properties

IUPAC Name

sulfuric acid;trideuteriomethyl 2-(2-chloro-3,4,5,6-tetradeuteriophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/i1D3,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEODCTUSIWGLK-ANHTTWOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(C(=O)OC([2H])([2H])[2H])N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Clopidogrel-d7 Hydrogen Sulfate

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